molecular formula C6Cl7N B14305725 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine CAS No. 113982-12-0

2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine

Cat. No.: B14305725
CAS No.: 113982-12-0
M. Wt: 334.2 g/mol
InChI Key: QAEXAGIZTNALSL-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6Cl7N. This compound is known for its high reactivity due to the presence of multiple chlorine atoms, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine typically involves the chlorination of lower-chlorinated 6-trichloromethyl pyridines. One common method is the continuous reaction of chlorine gas at elevated temperatures in the presence of ferric chloride as a catalyst . This process ensures high yields and purity of the desired product.

Chemical Reactions Analysis

2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Due to the electron-withdrawing nature of the chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Major Products: The major products formed from these reactions depend on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The multiple chlorine atoms enhance its reactivity, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications .

Comparison with Similar Compounds

2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine can be compared with other chlorinated pyridines such as:

The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.

Properties

CAS No.

113982-12-0

Molecular Formula

C6Cl7N

Molecular Weight

334.2 g/mol

IUPAC Name

2,3,4,6-tetrachloro-5-(trichloromethyl)pyridine

InChI

InChI=1S/C6Cl7N/c7-2-1(6(11,12)13)4(9)14-5(10)3(2)8

InChI Key

QAEXAGIZTNALSL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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